N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(7-6-12-4-2-1-3-5-12)20-13-8-14(18-10-17-13)21-11-16-9-19-21/h1-5,8-11H,6-7H2,(H,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFDWOONPWBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the triazole ring:
Pyrimidine synthesis: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Chemical Reactions Analysis
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s comparison focuses on two categories of 1,2,4-triazole-containing derivatives: agrochemical metabolites () and pharmaceutical agents ().
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
- Structural Divergence: The target compound utilizes a pyrimidine core, contrasting with Talarozole’s benzothiazole and β-(1,2,4-triazol-1-yl)-L-alanine’s amino acid backbone. Pyrimidines often engage in hydrogen bonding with biological targets (e.g., kinases, DNA), whereas benzothiazoles are associated with CNS permeability .
- Biological Activity: Agrochemical Derivatives: β-(1,2,4-triazol-1-yl)-L-alanine acts as a metabolite of myclobutanil, a fungicide, suggesting triazole-pyrimidine hybrids may retain antifungal properties . However, the target compound’s propanamide group may redirect activity toward mammalian targets. Pharmaceutical Agents: Talarozole inhibits retinoic acid metabolism, treating keratinization disorders. Its larger molecular weight (377.51 vs. 281.3) and benzothiazole moiety likely enhance target specificity compared to the pyrimidine-based target compound .
Applications :
- The agrochemical derivatives () emphasize pesticidal applications, while Talarozole () exemplifies therapeutic use. The target compound’s intermediate molecular weight and hybrid structure position it as a candidate for dual agrochemical-pharmaceutical exploration , though empirical data are lacking.
Research Findings and Hypotheses
- Agrochemical Relevance: Triazole-containing pyrimidines are underrepresented in herbicide/insecticide research compared to triazole-amino acids. The target compound’s pyrimidine core could enable novel modes of action, such as disrupting plant nucleotide synthesis .
- Pharmaceutical Potential: Structural alignment with Talarozole suggests possible retinoic acid pathway modulation, but the absence of a benzothiazole group may limit direct comparability.
Biological Activity
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 306.36 g/mol. Its structure features a triazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. In one study, the antimicrobial effectiveness was evaluated using standard strains, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4 µg/mL against specific pathogens .
2. Antiproliferative Effects
The antiproliferative activity of this compound has been assessed against various cancer cell lines. In vitro studies indicated that compounds with similar structures inhibited cell proliferation in breast, colon, and lung cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against malignant cells .
3. Immunomodulatory Effects
Research has shown that this compound can modulate immune responses. In peripheral blood mononuclear cell (PBMC) cultures, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC as low as 4 µg/mL | |
| Antiproliferative | IC50 values in low micromolar range | |
| Immunomodulatory | Reduced TNF-α and IL-6 production |
Detailed Research Findings
A study evaluating a series of triazole derivatives highlighted the importance of substituents on biological activity. Compounds with specific substitutions showed enhanced potency against cancer cell lines compared to their unsubstituted counterparts. For example, derivatives with two pyridyl substituents demonstrated superior anti-inflammatory properties by effectively modulating cytokine release in PBMCs .
Q & A
Q. What are the optimal synthetic routes for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Coupling reactions : Amide bond formation between the pyrimidine-triazole moiety and 3-phenylpropanoyl chloride under anhydrous conditions (e.g., DMF as solvent, room temperature) .
- Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Critical parameters : Reaction temperature (20–25°C for coupling), stoichiometric ratios (1:1.2 for amine:acyl chloride), and inert atmosphere (N₂) to prevent hydrolysis .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., δ 8.6–9.0 ppm for pyrimidine protons) and carbon frameworks .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 350.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodological Answer : Solubility is tested in:
- Polar aprotic solvents : DMSO (high solubility at 25 mg/mL) for in vitro assays.
- Aqueous buffers : Phosphate-buffered saline (PBS) with co-solvents (e.g., 5% DMSO) for biological testing .
- Stability : Monitor degradation via LC-MS under varying pH (4–9) and temperatures (4–37°C) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
- Target selection : Align with triazole-containing inhibitors of cytochrome P450 or kinase targets (e.g., fungal CYP51 for antifungal activity) .
- Binding pose analysis : Identify key interactions (e.g., hydrogen bonds between triazole N-atoms and enzyme active sites) .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energies (ΔG < -8 kcal/mol suggests high affinity) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies via:
- Dose-response curves : IC₅₀ values in antifungal assays (e.g., against Candida spp.) under standardized MIC protocols .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .
- Metabolic stability assays : Liver microsomal studies (e.g., human CYP3A4/2D6) to correlate in vitro vs. in vivo efficacy .
Q. How can reaction intermediates be stabilized during scale-up synthesis?
- Methodological Answer : Optimization strategies include:
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., acylation) to improve yield (from 35% to 60%) and reduce side products .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent oxidation .
- In situ monitoring : ReactIR or PAT (Process Analytical Technology) for real-time tracking of intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
